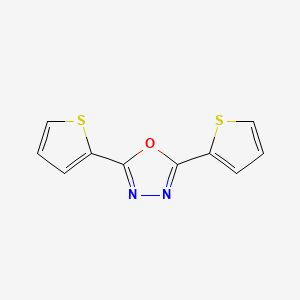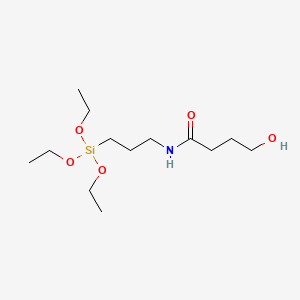
2,5-Dithiophen-2-yl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dithiophen-2-yl-1,3,4-oxadiazole is a versatile chemical compound known for its unique structure and properties. This compound belongs to the class of 1,3,4-oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. The presence of thiophene rings in its structure enhances its electronic properties, making it an ideal candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole are organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The compound is used in the design and synthesis of symmetrical 2,5-disubstituted thiophenic derivatives containing 1,3,4-oxadiazole moiety as blue emitting materials .
Mode of Action
This compound interacts with its targets by exhibiting good fluorescent properties with high quantum yield . It is amongst the most widely studied classes of electron-injection/hole-blocking materials due to their electron deficiency, high photoluminescence quantum yield, good thermal, and chemical stabilities .
Biochemical Pathways
The compound affects the biochemical pathways related to the emission of light in OLEDs. It is used to tune the emission colors in the entire region of the visible spectrum . The compound’s interaction with its targets results in different emission properties with different substitutions .
Pharmacokinetics
Its high thermal and chemical stabilities suggest that it may have good bioavailability in the appropriate environments .
Result of Action
The result of the action of this compound is the production of blue light in OLEDs . The compound is also used as an electron-transport material in multilayer OLEDs .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and chemical conditions. Its good thermal and chemical stabilities suggest that it can function effectively in a variety of environments .
Biochemical Analysis
Biochemical Properties
2,5-Dithiophen-2-yl-1,3,4-oxadiazole is associated with diverse biological activities by the virtue of its -N = C-O- grouping . It has been found to exhibit various pharmacological activities
Cellular Effects
While specific cellular effects of this compound are not well-documented, compounds with similar structures have been found to exhibit significant biological activities. For instance, two antioxidant 2,5-disubstituted-1,3,4-oxadiazole derivatives were found to exhibit very high and extremely significant anti-COVID-19 activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole typically involves the cyclization of thiophene-2,5-dicarboxylic acid hydrazide with appropriate reagents. One common method involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,5-Dithiophen-2-yl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,5-Dithiophen-2-yl-1,3,4-oxadiazole has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for central nervous system (CNS) depressant activity.
Industry: It is utilized in the development of high-performance materials for electronic and optoelectronic applications.
Comparison with Similar Compounds
2,5-Dithiophen-2-yl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in OLEDs and as a fluorescent probe.
2,5-Dithiophen-2-yl-1,3,4-thiadiazole: Exhibits similar electronic properties but with different sulfur-containing heterocyclic structure.
2,5-Dithiophen-2-yl-1,3,4-triazole:
The uniqueness of this compound lies in its combination of thiophene rings and the oxadiazole moiety, which imparts distinct electronic and photophysical properties, making it highly valuable for various applications.
Properties
IUPAC Name |
2,5-dithiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS2/c1-3-7(14-5-1)9-11-12-10(13-9)8-4-2-6-15-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEQPFDDIHMPDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxyethyl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate](/img/structure/B2390703.png)
![4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390704.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2390706.png)

![tert-Butyl (3S)-3-({[(4-methylbenzene)sulfonyl]oxy}methyl)pyrrolidine-1-carboxylate](/img/structure/B2390712.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2390715.png)

![1-methyl-1H-benzo[d]imidazol-5-yl acetate](/img/structure/B2390718.png)
![N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B2390720.png)
![(E)-N-{1-[4-(2-{4-[(1E)-1-(hydroxyimino)-2-methylpropyl]phenoxy}ethoxy)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B2390721.png)
![3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid](/img/structure/B2390722.png)
![3-cyclopentyl-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}propanamide](/img/structure/B2390725.png)
